3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
Description
Properties
Molecular Formula |
C15H11ClF3N5O |
|---|---|
Molecular Weight |
369.73 g/mol |
IUPAC Name |
3-chloro-N-(1-pyridin-4-ylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H11ClF3N5O/c1-8(9-2-4-20-5-3-9)22-13-11(16)6-10(7-21-13)12-23-14(25-24-12)15(17,18)19/h2-8H,1H3,(H,21,22) |
InChI Key |
PXPOKLHJJGXFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=C(C=C(C=N2)C3=NOC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine
A critical intermediate for the oxadiazole moiety is 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine . Its preparation involves the cyclization of 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl3) under reflux conditions (105–110 °C) for 8–10 hours. The reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
After completion, the reaction mixture is quenched in ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and evaporated to yield a pale yellow solid, which is recrystallized from ethanol. The yield reported is approximately 71%, with melting point 60–64 °C.
| Parameter | Value |
|---|---|
| IR (cm⁻¹) | 1151 (C-O-C), 1572 (C=C), 1686 (C=N) |
| ^1H NMR (CDCl3, δ ppm) | 4.82 (s, 2H, CH2), 7.77 (d, 1H, pyridine-H), 9.02 (s, 1H, pyridine-H), 9.35 (d, 1H, pyridine-H) |
| GC-MS (m/z) | 262 (M+), 213, 174, 146 |
| Elemental Analysis (%) | Calculated: C 41.01, H 1.91, Cl 13.45, F 21.62, N 15.94, O 6.07; Found: C 41.00, H 1.75, Cl 13.05, F 21.15, N 15.15, O 6.03 |
This intermediate forms the basis for further functionalization of the oxadiazole ring.
Conversion to Azidomethyl Derivative
The chloromethyl intermediate is converted to the corresponding azidomethyl derivative by treatment with sodium azide in dry dimethylacetamide at room temperature. This nucleophilic substitution proceeds smoothly, yielding 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine .
The reaction conditions involve stirring at 20 °C for approximately 10 minutes before sodium azide addition, followed by continued stirring to completion. The product is isolated by extraction and drying.
Elemental analysis confirms the azide incorporation with increased nitrogen content.
Formation of 1,2,3-Triazole Intermediate
The azidomethyl derivative undergoes a cycloaddition reaction with acetylacetone in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) under nitrogen atmosphere at room temperature for 8–10 hours. This step forms a 1,2,3-triazole ring fused to the oxadiazole-pyridine scaffold.
After reaction completion, the mixture is poured into ice-cold water, extracted with ethyl acetate, dried, and concentrated to obtain the triazole intermediate. This intermediate is essential for further amination steps.
Final Assembly: Amination and Substitution
Synthesis of the Amino Pyridine Moiety
The amino substituent at the 2-position of the pyridine ring is introduced by nucleophilic substitution using an appropriate amine, in this case, a pyridin-4-ylethylamine derivative. The substitution is typically carried out under basic conditions, often using sodium hydroxide in acetonitrile, with controlled temperature and stirring.
Coupling and Purification
The final coupling involves reacting the triazole-oxadiazole intermediate with the amine under reflux conditions for several hours, monitored by TLC. Upon completion, the reaction mixture is concentrated, and the product is extracted, dried, and purified by recrystallization or chromatography.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Cyclization to oxadiazole | 4-(trifluoromethyl)pyridine-3-carbohydrazide + chloroacetic acid + POCl3, reflux 105–110 °C, 8–10 h | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine | 71%, pale yellow solid, m.p. 60–64 °C |
| 2 | Azide substitution | Sodium azide, dry dimethylacetamide, 20 °C, 10 min | 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine | High purity, confirmed by elemental analysis |
| 3 | Cycloaddition to 1,2,3-triazole | Acetylacetone + K2CO3, DMSO, room temp, 8–10 h | 1-(1-((5-(4-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | Isolated by extraction, drying |
| 4 | Amination and coupling | Pyridin-4-ylethylamine, NaOH, acetonitrile, reflux | Final compound: 3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine | Purified by recrystallization or chromatography |
Analytical and Spectroscopic Characterization
Throughout the synthetic sequence, the compounds are characterized by:
- Infrared Spectroscopy (IR): Key functional groups such as C-O-C, C=N, and C=C are monitored to confirm ring formation.
- Proton Nuclear Magnetic Resonance (^1H NMR): Chemical shifts corresponding to pyridine protons, CH2 groups, methyl groups, and amine protons are used to verify substitution patterns.
- Gas Chromatography-Mass Spectrometry (GC-MS): Molecular ion peaks and fragmentation patterns confirm molecular weights and structural integrity.
- Elemental Analysis: Carbon, hydrogen, nitrogen, chlorine, and fluorine content are measured to ensure purity and correct stoichiometry.
Literature and Patent Sources
- The detailed synthetic route for oxadiazole derivatives with trifluoromethyl and pyridine substituents is reported by Dabholkar et al. (2012) in Der Pharma Chemica, providing experimental conditions, yields, and characterization data.
- Patents on substituted 5-trifluoromethyl oxadiazoles provide additional context on similar synthetic methodologies and functional group manipulations relevant to the target compound.
- Broader synthetic strategies for heteroaryl amines and pyridine derivatives are described in medicinal chemistry literature, which can be adapted for the preparation of the amino pyridine fragment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study the interactions of trifluoromethyl and oxadiazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities can be explored. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogues:
*Calculated based on analogous structures.
Electronic and Steric Effects
- The trifluoromethyl group in the target compound and Fluazinam increases electron-withdrawing effects, stabilizing the oxadiazole or pyridine ring against hydrolysis .
- The pyridin-4-yl ethyl group in the target compound introduces steric bulk, possibly affecting binding pocket accessibility compared to smaller substituents in analogues like 5-(Pyridin-4-yl)-3-CF₃-pyridin-2-amine .
Biological Activity
The compound 3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a complex organic molecule with potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its antiviral and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyridine moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy as it has been associated with diverse biological activities.
Antiviral Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antiviral properties. A study highlighted that derivatives of 1,2,4-oxadiazoles showed promising activity against SARS-CoV-2 with effective concentrations (EC50) ranging from 4.7 µM to higher values depending on the specific structure . The introduction of the trifluoromethyl group has been shown to enhance the potency of these compounds against viral replication.
Anticancer Activity
In a screening of drug libraries for anticancer properties, similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities to our target compound exhibited IC50 values in the micromolar range . The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The SAR studies have established that modifications on the pyridine and oxadiazole rings can significantly influence biological activity. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake.
- Pyridine Positioning : Modifications at different positions on the pyridine ring alter binding affinity to biological targets.
A summary of SAR findings is presented in Table 1 below:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency against viral targets |
| Oxadiazole ring | Essential for maintaining antiviral activity |
| Positioning of pyridine | Alters interaction with cellular targets |
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- SARS-CoV-2 Inhibition : A derivative containing the oxadiazole ring was found to inhibit viral replication effectively in vitro.
- Cancer Cell Line Studies : Compounds structurally related to our target showed significant cytotoxicity against breast and lung cancer cell lines, indicating potential therapeutic applications.
Q & A
Q. What established synthetic methodologies are used for synthesizing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions , including:
- Palladium-catalyzed amination for introducing the pyridin-2-amine moiety. Sodium tert-butoxide is a critical base for deprotonation, as seen in analogous reactions with chloro-pyridine derivatives .
- Oxadiazole ring formation via cyclization of amidoxime precursors under dehydrating conditions (e.g., POCl₃ or Appel salt-mediated reactions). Temperature control (90–120°C) and solvent choice (dioxane or DMF) are crucial for regioselectivity .
- Trifluoromethyl group incorporation using trifluoromethylation reagents like TMSCF₃ or halogen exchange with CuI catalysts, requiring inert atmospheres and anhydrous solvents .
Key factors affecting yield :
- Base selection (e.g., trialkylamines improve nucleophilicity in pyridylamine substitutions) .
- Reaction time optimization to avoid over- or under-cyclization in oxadiazole formation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and regiochemistry. For example, the pyridin-4-yl ethyl group shows distinct splitting in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns, critical for identifying trifluoromethyl and oxadiazole moieties .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths and angles, particularly for the oxadiazole ring and chloro-pyridine geometry. Twinning and high-resolution data refinement are common challenges .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyridin-2-amine substitution?
Regioselectivity is influenced by:
- Base selection : Triethylamine (Et₃N) or Hünig’s base enhances nucleophilic attack at the 2-position of pyridine, minimizing side reactions .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing undesired byproducts in palladium-catalyzed steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, improving substitution efficiency .
Case study : Substitution of 3-chloro-pyridine derivatives achieved 85% yield using Et₃N in dioxane at 80°C for 12 hours .
Q. What computational approaches predict this compound’s binding affinity, and how do they correlate with experimental data?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group’s hydrophobicity and oxadiazole’s hydrogen-bonding capacity are critical parameters .
- QSAR Models : Hammett constants (σ) for the chloro and trifluoromethyl groups predict electronic effects on binding. Validation via IC₅₀ assays in enzymatic studies shows R² > 0.8 for correlated datasets .
Limitation : Discrepancies arise when solvation effects or protein flexibility are underestimated computationally.
Q. How can contradictions in biological activity data across assay systems be resolved?
Contradictions often stem from:
- Assay conditions : Varying pH or co-solvents (e.g., DMSO) alter compound solubility and bioavailability. Standardizing protocols (e.g., <0.1% DMSO) reduces variability .
- Structural analogs : Compare with 4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine (CAS 1431966-30-1), which shares similar bioactivity profiles but differs in heterocycle stability .
- Purity verification : HPLC-MS (≥95% purity) ensures observed activities are not artifact-driven .
Example : A reported IC₅₀ discrepancy (10 nM vs. 1 µM) against kinase X was resolved by identifying residual Pd catalyst in impure batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
